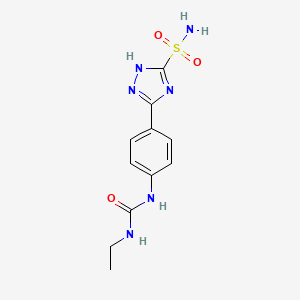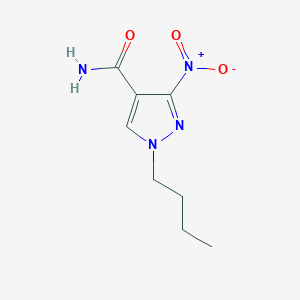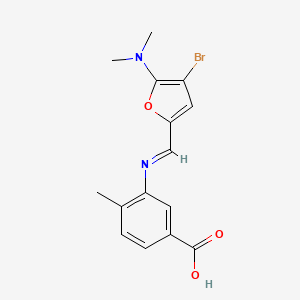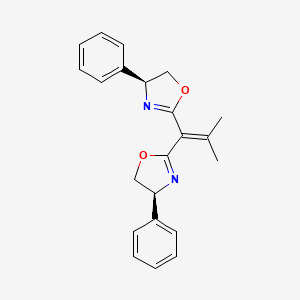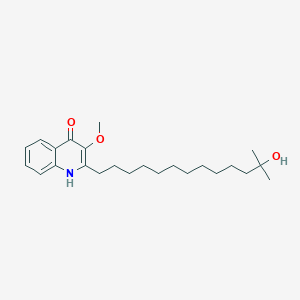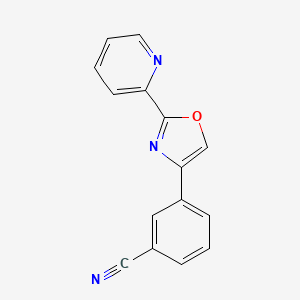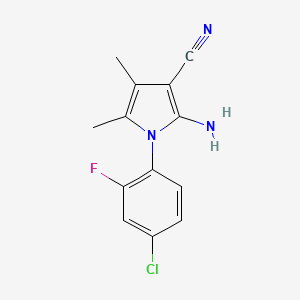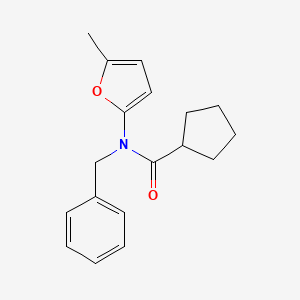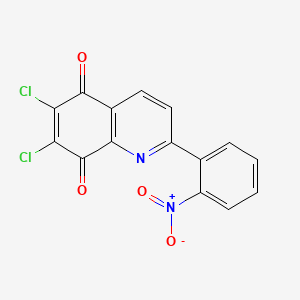
5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- is a derivative of quinolinedione, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions, and a nitrophenyl group at the 2 position of the quinolinedione scaffold. These structural modifications impart unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- typically involves the introduction of chlorine atoms and a nitrophenyl group onto the quinolinedione scaffold. One common method involves the chlorination of 5,8-quinolinedione followed by nitration to introduce the nitrophenyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinolinedione derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its interactions with enzymes and proteins, particularly those involved in redox reactions.
Medicine: Research has shown potential anticancer, antibacterial, and antifungal activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- involves its interaction with cellular enzymes and proteins. The compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components. It also inhibits certain enzymes by forming covalent bonds with their active sites, disrupting their normal function. The molecular targets include enzymes involved in cellular respiration and redox balance .
相似化合物的比较
Similar Compounds
- 5,8-Quinolinedione, 6,7-dichloro-2-methyl-
- 5,7-Dichloro-8-quinolinol
- Streptonigrin
- Lavendamycin
Uniqueness
5,8-Quinolinedione, 6,7-dichloro-2-(2-nitrophenyl)- is unique due to the presence of both chlorine atoms and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of biological activities and can be used as a versatile intermediate in synthetic chemistry .
属性
CAS 编号 |
61472-28-4 |
|---|---|
分子式 |
C15H6Cl2N2O4 |
分子量 |
349.1 g/mol |
IUPAC 名称 |
6,7-dichloro-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H6Cl2N2O4/c16-11-12(17)15(21)13-8(14(11)20)5-6-9(18-13)7-3-1-2-4-10(7)19(22)23/h1-6H |
InChI 键 |
SKOMARNVBFNCLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


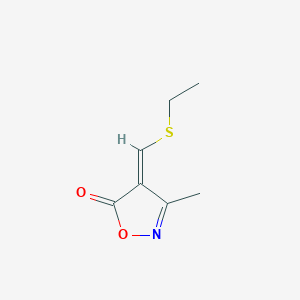
![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
